molecular formula C30H18BrClN2O B11708895 6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one

6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one

Cat. No.: B11708895
M. Wt: 537.8 g/mol
InChI Key: UPWVUUNFERCBKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a diphenyl biquinolinyl precursor. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process might include steps like purification through recrystallization and quality control measures to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols .

Scientific Research Applications

6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one apart from similar compounds is its specific halogenation pattern, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct biological activities and applications .

Properties

Molecular Formula

C30H18BrClN2O

Molecular Weight

537.8 g/mol

IUPAC Name

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H18BrClN2O/c31-20-11-13-26-24(15-20)28(19-9-5-2-6-10-19)29(30(35)34-26)27-17-22(18-7-3-1-4-8-18)23-16-21(32)12-14-25(23)33-27/h1-17H,(H,34,35)

InChI Key

UPWVUUNFERCBKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6

Origin of Product

United States

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